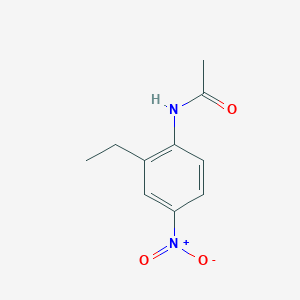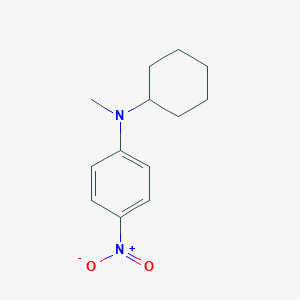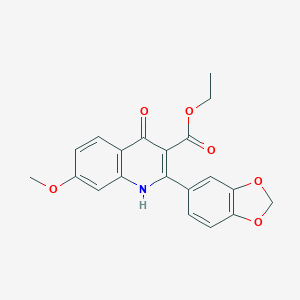
ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . In cancer cells, it may induce apoptosis by disrupting the function of microtubules, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate can be compared with other benzodioxole and quinoline derivatives:
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: This compound also exhibits anticancer properties but has a different core structure.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties, this compound differs significantly in its biological activity. The uniqueness of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate lies in its combined structural features of benzodioxole and quinoline, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C20H17NO6 |
|---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17NO6/c1-3-25-20(23)17-18(11-4-7-15-16(8-11)27-10-26-15)21-14-9-12(24-2)5-6-13(14)19(17)22/h4-9H,3,10H2,1-2H3,(H,21,22) |
InChI Key |
WPUKTSSXIZKTLM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


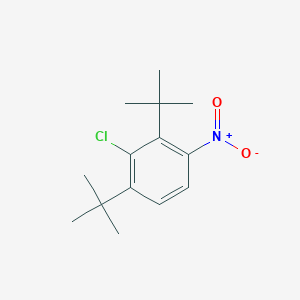
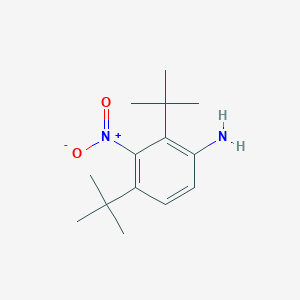
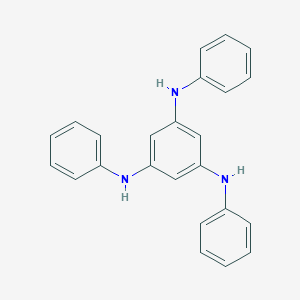
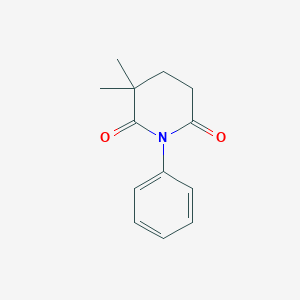
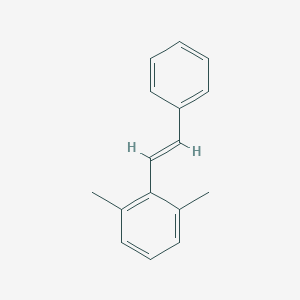
![4-[2-(4-aminophenyl)ethyl]-N,N-dimethylaniline](/img/structure/B373630.png)
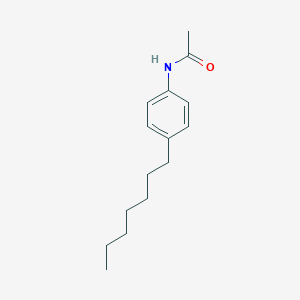
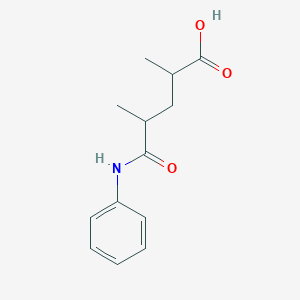
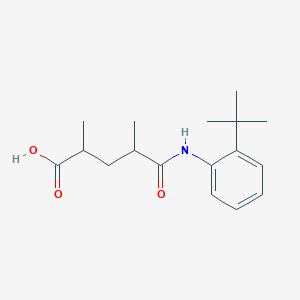
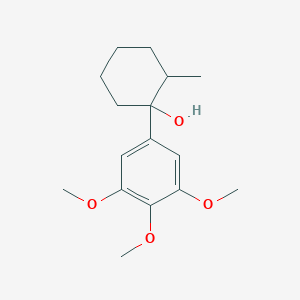
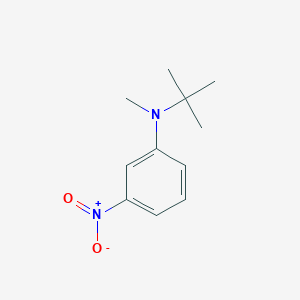
![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)
